molecular formula C15H23N5O3 B1665768 Arginylphenylalanine CAS No. 2047-13-4

Arginylphenylalanine

Cat. No. B1665768
CAS RN: 2047-13-4
M. Wt: 321.37 g/mol
InChI Key: PQBHGSGQZSOLIR-RYUDHWBXSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arginylphenylalanine is a dipeptide of arginine and phenylalanine . It is considered a secondary metabolite and potential biomarker of the consumption of certain foods, such as chicken or pigs .


Molecular Structure Analysis

The empirical formula of Arginylphenylalanine is C15H23N5O3 . It has a molecular weight of 321.37 . The specific molecular structure analysis is not available in the retrieved resources.


Physical And Chemical Properties Analysis

Arginylphenylalanine is a solid substance . It is stored at a temperature of 2-8°C . The SMILES string representation of its structure is NC(NCCCC@HC(NC@@HC(O)=O)=O)=N .

Safety And Hazards

Arginylphenylalanine is classified as a combustible solid . Its WGK (Water Hazard Class) is 3 , which means it is highly hazardous to water. The flash point is not applicable .

properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O3/c16-11(7-4-8-19-15(17)18)13(21)20-12(14(22)23)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQBHGSGQZSOLIR-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30942646
Record name N-(2-Amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arginylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Arginylphenylalanine

CAS RN

2047-13-4
Record name L-Arginyl-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2047-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Arginylphenylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002047134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Amino-5-carbamimidamido-1-hydroxypentylidene)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30942646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arginylphenylalanine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028716
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arginylphenylalanine
Reactant of Route 2
Reactant of Route 2
Arginylphenylalanine
Reactant of Route 3
Reactant of Route 3
Arginylphenylalanine
Reactant of Route 4
Arginylphenylalanine
Reactant of Route 5
Arginylphenylalanine
Reactant of Route 6
Arginylphenylalanine

Citations

For This Compound
23
Citations
MR Infante, J Molinero, P Bosch, MR Juláa… - Journal of the American …, 1989 - Springer
Neutral N α -lauroyl-dipeptides such as N α -lauroyl arginylglycine and N α -lauroyl-arginylphenylalanine as methyl ester (cationic surfactants) and free acid (amphoteric surfactants) …
Number of citations: 44 link.springer.com
LP Golovkova, OV Markitan… - Chemistry, Physics & …, 2012 - search.ebscohost.com
… The adsorption of biogenic amines (agmatine, histamine, tyramine, tryptamine), amino acids (arginine, lysine, tyrosine), and dipeptides (lysylphenylalanine and arginylphenylalanine) …
Number of citations: 2 search.ebscohost.com
Z Wang, C Zhu, V Nambi, AC Morrison… - … , and vascular biology, 2019 - Am Heart Assoc
… The possible pathophysiology of arginylphenylalanine in CHD development is unknown, but we speculate it may be via these 2 amino acids since it is a short-lived intermediate on the …
Number of citations: 64 www.ahajournals.org
PS de Vries, B Yu, EV Feofanova… - Human molecular …, 2017 - academic.oup.com
… The F12-increasing G allele of rs1801020 was associated with higher levels of alanylleucine, arginylphenylalanine, histidylleucine, and leucylasparagine. Lead variants at all of the …
Number of citations: 30 academic.oup.com
DC Sogin, BV Plapp - Journal of Biological Chemistry, 1975 - Elsevier
… , we treated 37 I.rmol of arginylphenylalanine to the same conditions used for partial acid hydrolysis… In a control experiment, arginylphenylalanine was converted similarly. Mechanism of …
Number of citations: 40 www.sciencedirect.com
R Hirschmann, RS Dewey… - The Journal of …, 1971 - ACS Publications
Synthesis of peptides in aqueous medium. VII. Preparation and use of 2,5-thiazolidinediones in peptide synthesis Page 1 2,5-Thiazolidinediones in Peptide Synthesis J. Org. Chem., Vol…
Number of citations: 62 pubs.acs.org
E Amante, A Cerrato, E Alladio, AL Capriotti… - Scientific Reports, 2022 - nature.com
Prostate cancer (PCa) is the most commonly diagnosed cancer in male individuals, principally affecting men over 50 years old, and is the leading cause of cancer-related deaths. …
Number of citations: 1 www.nature.com
Y Kakimoto, A Kanazawa, I Sano - Biochimica et Biophysica Acta (BBA) …, 1967 - Elsevier
An enzyme that catalyzes the degradation of γ-lglutamyl-l-glutamine to pyrrolidone carboxylic acid and glutamic acid has been purified I4-fold from an extract of acetone powder of rat …
Number of citations: 14 www.sciencedirect.com
JV Evans - 1976 - search.proquest.com
a University Microfilms International Page 1 INFORMATION TO USERS This material was produced from a microfilm copy of the original document. While the most advanced …
Number of citations: 0 search.proquest.com
M Sgro, G Iacono, GR Yamakawa, ZN Kodila… - Plos one, 2022 - journals.plos.org
Dysregulation of the gut microbiome has been shown to perpetuate neuroinflammation, alter intestinal permeability, and modify repetitive mild traumatic brain injury (RmTBI)-induced …
Number of citations: 5 journals.plos.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.